molecular formula C23H32O4 B1672146 Grifolic acid CAS No. 80557-12-6

Grifolic acid

Cat. No. B1672146
CAS RN: 80557-12-6
M. Wt: 372.5 g/mol
InChI Key: QPIZDZGIXDKCRC-JTCWOHKRSA-N
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Description

Grifolic acid is a phenolic compound first extracted from the mushroom Albatrellus confluens . It acts as a selective partial agonist of the free fatty acid receptor (FFAR4/GPR120) . It induces ERK and [Ca 2+] responses in cells expressing GPR120, but not those expressing GPR40 .


Synthesis Analysis

The prenyltransferase (PT) that synthesizes grifolic acid is a farnesyltransferase in plant specialized metabolism. The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-D-erythritol-4-phosphate pathway that takes place in plastids .


Molecular Structure Analysis

Grifolic acid has a molecular weight of 372.5 and its chemical formula is C23H32O4 . It is soluble to 100 mM in DMSO .


Chemical Reactions Analysis

Grifolic acid treatment results in a significant decrease in cellular adenosine 5’‑triphosphate (ATP) content in cells. It also significantly reduces the mitochondrial membrane potential (MMP) in a dose‑ and time‑dependent manner .


Physical And Chemical Properties Analysis

Grifolic acid is a white to off-white solid . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Bioactive Ingredients and Medicinal Values of Grifola frondosa (Maitake)

Grifola frondosa, known as Maitake, contains various bioactive molecules, including polysaccharides, proteins, glycoproteins, and small organic molecules such as sterols and phenolic compounds, demonstrating significant antitumor, immunomodulatory, antioxidant, anti-fungal, anti-bacterial, and other activities. The discovery of the D-fraction, a polysaccharide, over three decades ago, paved the way for identifying more bioactive constituents in Maitake that show potential for nutraceutical and pharmaceutical applications due to their diverse array of bioactive molecules. Further research is needed to establish the structure-bioactivity relationship of these compounds and to elucidate the mechanisms of action behind their bioactive and pharmacological effects (Wu, Siu, & Geng, 2021).

Expanding Horizons of Shikimic Acid

Shikimic acid, known for its role in the synthesis of Oseltamivir phosphate (Tamiflu), demonstrates the potential of natural compounds for pharmaceutical applications. The production of shikimic acid through fermentation processes using microorganisms offers a sustainable and efficient alternative to plant-based extraction. This approach underscores the importance of exploring natural compounds and their biosynthetic pathways for the development of drugs and other valuable products. Shikimic acid's diverse applications and high demand, especially during pandemics like swine flu, highlight the significance of research into natural and bioactive compounds for commercial and medicinal purposes (Rawat, Tripathi, & Saxena, 2013).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Despite its major pharmacological properties, grifolic acid has only been investigated in vitro and in vivo. Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .

properties

IUPAC Name

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZDZGIXDKCRC-JTCWOHKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grifolic acid

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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